Cas no 445-06-7 (5-amino-2-methylbenzene-1-sulfonyl fluoride)
5-amino-2-methylbenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonyl fluoride, 5-amino-2-methyl-
- 5-amino-2-methylbenzenesulfonyl fluoride
- AC1L5TU7
- AC1Q6YMI
- AG-K-80426
- AR-1G7109
- CTK1D8940
- NSC133677
- NSC-133677
- DTXSID40299916
- E84438
- 445-06-7
- 5-Amino-2-methylbenzene-1-sulfonyl fluoride
- Z1262626011
- AKOS037656052
- 5-Amino-2-methylbenzene-1-sulfonylfluoride
- VS-0056
- EN300-305707
- 5-amino-2-methylbenzene-1-sulfonyl fluoride
-
- MDL: MFCD20693536
- Inchi: 1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3
- InChI Key: HHNBKGKQPAGUFL-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1C)N)(=O)(=O)F
Computed Properties
- Exact Mass: 189.02604
- Monoisotopic Mass: 189.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- Density: 1.364
- Boiling Point: 313.3°C at 760 mmHg
- Flash Point: 143.3°C
- Refractive Index: 1.546
- PSA: 60.16
- LogP: 2.89740
5-amino-2-methylbenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A620688-10mg |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620688-50mg |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A620688-100mg |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-305707-0.05g |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 95.0% | 0.05g |
$35.0 | 2025-03-19 | |
| Enamine | EN300-305707-0.1g |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 95.0% | 0.1g |
$54.0 | 2025-03-19 | |
| Enamine | EN300-305707-0.25g |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 95.0% | 0.25g |
$77.0 | 2025-03-19 | |
| Enamine | EN300-305707-0.5g |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 95.0% | 0.5g |
$140.0 | 2025-03-19 | |
| Enamine | EN300-305707-1.0g |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 95.0% | 1.0g |
$212.0 | 2025-03-19 | |
| Enamine | EN300-305707-2.5g |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 95.0% | 2.5g |
$418.0 | 2025-03-19 | |
| Enamine | EN300-305707-5.0g |
5-amino-2-methylbenzene-1-sulfonyl fluoride |
445-06-7 | 95.0% | 5.0g |
$618.0 | 2025-03-19 |
5-amino-2-methylbenzene-1-sulfonyl fluoride Suppliers
5-amino-2-methylbenzene-1-sulfonyl fluoride Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 5-amino-2-methylbenzene-1-sulfonyl fluoride
Benzenesulfonyl fluoride, 5-amino-2-methyl- (CAS No. 445-06-7): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound Benzenesulfonyl fluoride, 5-amino-2-methyl- (CAS No. 445-06-7) represents a critical intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This sulfonamide derivative is characterized by its unique structural features, which include a benzene ring substituted with both an amino group at the 5-position and a methyl group at the 2-position, further functionalized with a sulfonyl fluoride moiety. The presence of the sulfonyl fluoride group enhances its reactivity, making it an invaluable tool for medicinal chemists seeking to construct complex molecular architectures.
In recent years, the pharmaceutical industry has witnessed significant advancements in the design and synthesis of sulfonamide-based drugs due to their broad spectrum of biological activities. The compound Benzenesulfonyl fluoride, 5-amino-2-methyl- (CAS No. 445-06-7) is particularly noteworthy for its utility in constructing pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer properties. Its structural versatility allows for further derivatization, enabling the creation of libraries of compounds with tailored biological profiles. This has spurred considerable interest among researchers aiming to develop next-generation therapeutics.
The sulfonyl fluoride group is a well-documented electrophile that readily participates in nucleophilic substitution reactions, making it an excellent handle for introducing diverse functional groups into a molecular framework. This reactivity is leveraged in various synthetic strategies, including Suzuki-Miyaura cross-coupling reactions, which are widely employed to construct biaryl systems—a common motif in many bioactive molecules. The amino group at the 5-position further enhances the compound's utility as it can engage in hydrogen bonding interactions or serve as a precursor for amide bond formation, crucial for drug molecule optimization.
Recent studies have highlighted the importance of sulfonamide derivatives in drug discovery, particularly in the context of targeting enzymes and receptors involved in disease pathways. For instance, inhibitors targeting carbonic anhydrase and dihydrofolate reductase have been extensively studied for their therapeutic potential. The compound Benzenesulfonyl fluoride, 5-amino-2-methyl- (CAS No. 445-06-7) provides a scaffold that can be modified to achieve high selectivity and potency against these targets. Its incorporation into drug candidates has shown promise in preclinical models, underscoring its significance as a building block in medicinal chemistry.
The synthesis of Benzenesulfonyl fluoride, 5-amino-2-methyl- (CAS No. 445-06-7) involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include sulfonylation followed by selective fluorination and subsequent functional group manipulations. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes, aligning with the growing emphasis on environmentally conscious pharmaceutical manufacturing.
The compound's utility extends beyond its role as a synthetic intermediate; it also serves as a valuable probe for understanding reaction mechanisms and developing new methodologies. Researchers have utilized derivatives of this compound to explore novel catalytic systems and reaction pathways that could revolutionize the way pharmaceuticals are synthesized. Such innovations not only enhance efficiency but also reduce costs associated with drug development pipelines.
In conclusion, Benzenesulfonyl fluoride, 5-amino-2-methyl- (CAS No. 445-06-7) stands as a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists striving to develop innovative therapeutics. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is poised to grow even further within the pharmaceutical landscape.
445-06-7 (5-amino-2-methylbenzene-1-sulfonyl fluoride) Related Products
- 61153-14-8(2,6-dimethylbenzene-1-sulfonyl fluoride)
- 393-41-9(2,5-dimethylbenzene-1-sulfonyl fluoride)
- 21320-92-3(4-amino-2-methylbenzene-1-sulfonyl fluoride)
- 384-98-5(2,4,6-trimethylbenzene-1-sulfonyl fluoride)
- 196393-99-4([1,1'-Biphenyl]-4-sulfonyl fluoride, 4'-amino-)
- 368-50-3(3-aminobenzene-1-sulfonyl fluoride)
- 444-31-5(2-methylbenzene-1-sulfonyl fluoride)
- 21316-08-5(4-[2-(4-aminophenyl)ethyl]benzenesulfonyl Fluoride)
- 445-15-8(2,4-dimethylbenzene-1-sulfonyl fluoride)
- 453-55-4(4-Methylbenzene-1,3-disulfonyl difluoride)